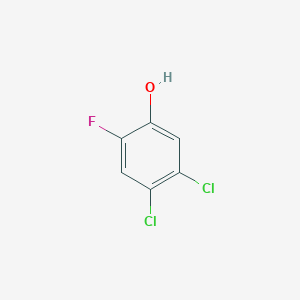
6-Chloropyrazine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloropyrazine-2-sulfonyl chloride is a chemical compound with the molecular formula C4H2Cl2N2O2S and a molar mass of 213.04 g/mol . It is a derivative of pyrazine, a nitrogen-containing heterocycle, and is characterized by the presence of a sulfonyl chloride group and a chlorine atom attached to the pyrazine ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloropyrazine-2-sulfonyl chloride typically involves the chlorination of pyrazine derivatives. One common method includes the reaction of 2-chloropyrazine with sulfuryl chloride or liquid chlorine under controlled conditions . The reaction is catalyzed by triethylamine and uses dimethylformamide as a solvent. This method is known for its simplicity, mild reaction conditions, and high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available raw materials and efficient reaction conditions to ensure high yield and purity. The industrial method emphasizes cost-effectiveness and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions
6-Chloropyrazine-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Primary and secondary amines are commonly used nucleophiles in substitution reactions with this compound.
Catalysts: Triethylamine is often used as a catalyst in these reactions.
Major Products Formed
The primary products formed from reactions involving this compound are sulfonamide derivatives, which have significant biological and pharmaceutical applications .
Scientific Research Applications
6-Chloropyrazine-2-sulfonyl chloride is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 6-Chloropyrazine-2-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide bonds, which are crucial in the biological activity of many pharmaceuticals . The molecular targets and pathways involved depend on the specific sulfonamide derivative formed and its intended application.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrazine: A precursor in the synthesis of 6-Chloropyrazine-2-sulfonyl chloride.
6-Chloropyrazine-2-carboxylic acid: Another pyrazine derivative with similar structural features but different functional groups.
N-(Pyrazin-2-yl)benzenesulfonamides: Compounds with similar sulfonyl chloride groups but different aromatic substitutions.
Uniqueness
This compound is unique due to its specific combination of a sulfonyl chloride group and a chlorine atom on the pyrazine ring. This unique structure imparts distinct reactivity and makes it a valuable intermediate in the synthesis of various bioactive molecules .
Properties
Molecular Formula |
C4H2Cl2N2O2S |
|---|---|
Molecular Weight |
213.04 g/mol |
IUPAC Name |
6-chloropyrazine-2-sulfonyl chloride |
InChI |
InChI=1S/C4H2Cl2N2O2S/c5-3-1-7-2-4(8-3)11(6,9)10/h1-2H |
InChI Key |
MTWVNVAVMTYPQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


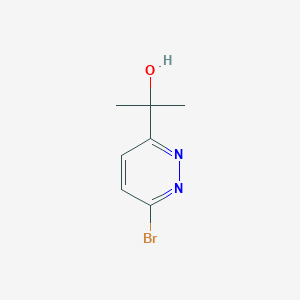

![3-Nitro-1,3a-dihydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12329805.png)
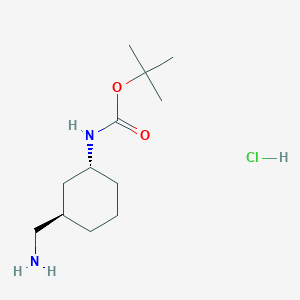
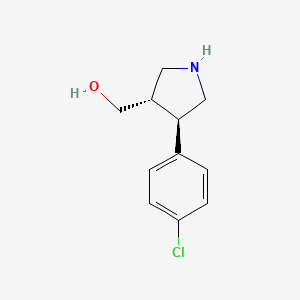




![3H-Pyrazolo[3,4-b]pyridin-3-one, 1,2-dihydro-6-methyl-](/img/structure/B12329853.png)
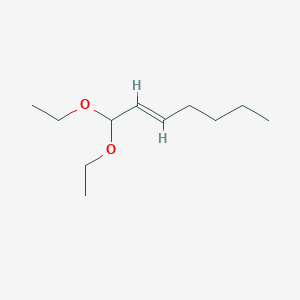
![N-(5-oxo-6,6a-dihydro-4H-dithiolo[4,3-b]pyrrol-6-yl)acetamide](/img/structure/B12329856.png)

